

# A Spectroscopic Comparison of 5-Nitroisophthalic Acid and Its Precursors

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## Compound of Interest

Compound Name: 5-Nitroisophthalic acid

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This guide provides a detailed spectroscopic comparison of **5-Nitroisophthalic acid** with its precursors, m-xylene and isophthalic acid. The following sections present quantitative spectroscopic data, detailed experimental protocols for data acquisition, and a visual representation of the synthetic and analytical workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Introduction to the Compounds

**5-Nitroisophthalic acid** is a valuable intermediate in the synthesis of various pharmaceuticals and dyes.[1] It is typically synthesized by the nitration of isophthalic acid, which itself is often produced through the oxidation of m-xylene.[2][3][4][5] Understanding the spectroscopic characteristics of each compound is crucial for reaction monitoring, quality control, and structural elucidation. This guide compares the Infrared (IR), Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR), Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for these three compounds.

## Comparative Spectroscopic Data

The key spectroscopic features of m-xylene, isophthalic acid, and **5-nitroisophthalic acid** are summarized in the tables below. This data allows for a clear comparison of how the chemical structure modifications—from a hydrocarbon to a dicarboxylic acid, and finally to a nitro-substituted dicarboxylic acid—are reflected in their respective spectra.

## Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm <sup>-1</sup> )	Functional Group Assignment
m-Xylene	3050-2850, 1605, 1495, 770	C-H (aromatic and alkyl), C=C (aromatic), C-H (out-of-plane bend)
Isophthalic Acid	3300-2500 (broad), 1720-1680, 1610, 1300, 920	O-H (carboxylic acid), C=O (carboxylic acid), C=C (aromatic), C-O, O-H (out-of-plane bend)[6][7][8][9][10][11]
5-Nitroisophthalic Acid	3300-2500 (broad), 1720-1680, 1550-1500, 1350-1300, 1615	O-H (carboxylic acid), C=O (carboxylic acid), N=O (asymmetric stretch), N=O (symmetric stretch), C=C (aromatic)[12][13]

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound	Chemical Shift (δ, ppm)	Multiplicity	Assignment
m-Xylene (in CDCl <sub>3</sub> )	~7.1, ~2.3	m, s	Ar-H, Ar-CH <sub>3</sub> [2][14]
Isophthalic Acid (in DMSO-d <sub>6</sub> )	~13.3, ~8.5, ~8.2, ~7.7	br s, s, d, t	-COOH, H-2, H-4/H-6, H-5
5-Nitroisophthalic Acid (in DMSO-d <sub>6</sub> )	~8.7, ~8.6	s, s	H-4/H-6, H-2[3]

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound	Chemical Shift ( $\delta$ , ppm)	Assignment
m-Xylene (in $\text{CDCl}_3$ )	$\sim 137$ , $\sim 130$ , $\sim 128$ , $\sim 126$ , $\sim 21$	C-1/C-3, C-5, C-4/C-6, C-2, - $\text{CH}_3$
Isophthalic Acid (in $\text{DMSO-d}_6$ )	$\sim 166$ , $\sim 133$ , $\sim 131$ , $\sim 130$ , $\sim 129$	-COOH, C-1/C-3, C-5, C-2, C- 4/C-6
5-Nitroisophthalic Acid	$\sim 165$ , $\sim 148$ , $\sim 135$ , $\sim 132$ , $\sim 126$	-COOH, C-5, C-1/C-3, C-2, C- 4/C-6

## UV-Visible (UV-Vis) Spectroscopy Data

Compound	$\lambda_{\text{max}}$ (nm)	Solvent	Chromophore
m-Xylene	$\sim 265$	Ethanol	Benzene Ring
Isophthalic Acid	$\sim 280$ , $\sim 290$	Ethanol	Benzoic Acid System
5-Nitroisophthalic Acid	$\sim 270$ -280	Not Specified	Nitro-substituted Benzene Ring

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

### Infrared (IR) Spectroscopy

For Solid Samples (Isophthalic Acid and **5-Nitroisophthalic Acid**):

- Sample Preparation (Thin Film Method): A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile solvent like acetone or methylene chloride.[\[14\]](#)
- A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[\[14\]](#)
- The solvent is allowed to evaporate completely, leaving a thin solid film of the compound on the plate.[\[14\]](#)
- Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer.

- A background spectrum of the clean, empty salt plate is recorded.
- The IR spectrum of the sample is then recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .

For Liquid Samples (m-Xylene):

- Sample Preparation: A drop of the neat liquid is placed between two salt plates to create a thin liquid film.
- Data Acquisition: The "sandwich" of salt plates is placed in the sample holder of the FT-IR spectrometer.
- A background spectrum is recorded with the empty salt plates.
- The IR spectrum of the liquid sample is then recorded.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-20 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain a reference.
- Data Acquisition: The NMR tube is placed in the NMR spectrometer.
- The magnetic field is shimmed to ensure homogeneity.
- For  $^1\text{H}$  NMR, the spectrum is typically acquired over a range of -1 to 14 ppm.
- For  $^{13}\text{C}$  NMR, the spectrum is acquired with proton decoupling over a range of 0 to 220 ppm.

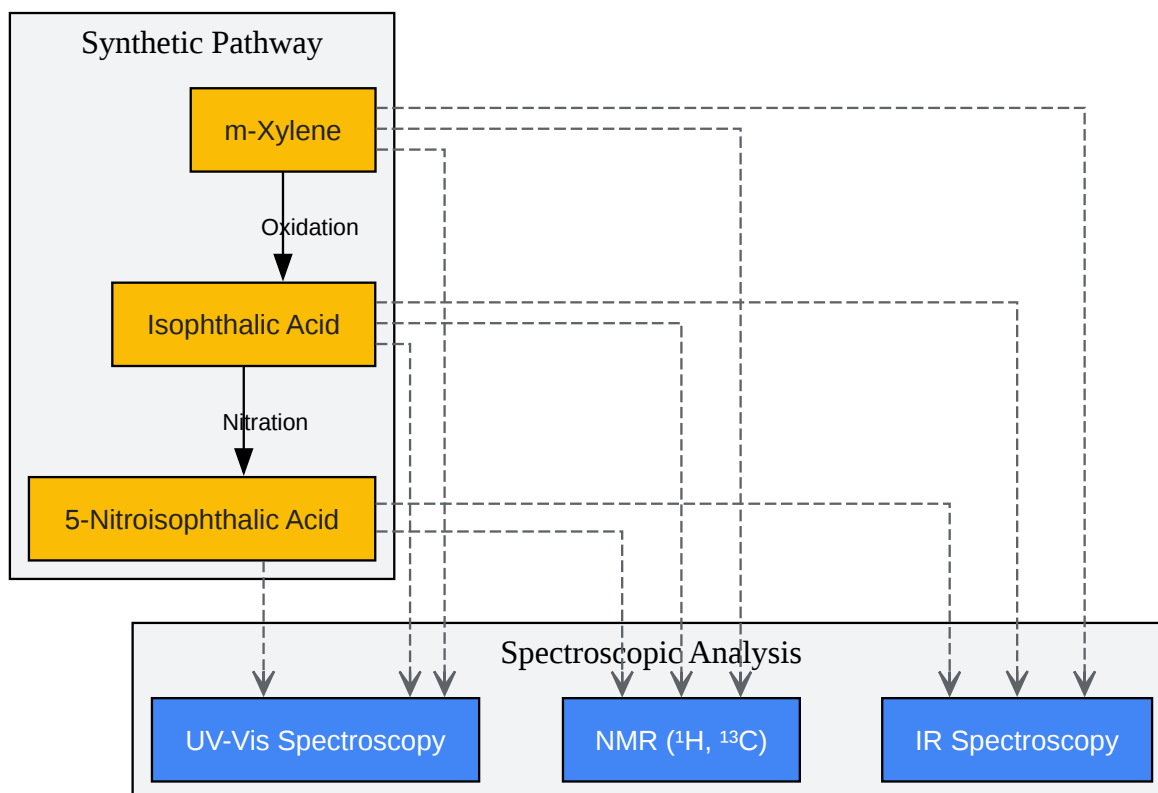
## UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
- Data Acquisition: A quartz cuvette is filled with the solvent to be used as a blank.

- The spectrophotometer is zeroed with the blank cuvette.
- The blank is replaced with a cuvette containing the sample solution.
- The absorbance spectrum is recorded over the desired wavelength range, typically 200-800 nm.

## Synthesis and Analysis Workflow

The following diagram illustrates the synthetic pathway from m-xylene to **5-nitroisophthalic acid**, along with the key analytical techniques used for characterization at each step.



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Caption: Synthetic and analytical workflow for **5-Nitroisophthalic acid**.

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